Butanedioic acid,1,4-bis(4,6-dibromo-2-carboxyphenyl) ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid,1,4-bis(4,6-dibromo-2-carboxyphenyl) ester typically involves the esterification of butanedioic acid with 4,6-dibromo-2-carboxyphenol under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid,1,4-bis(4,6-dibromo-2-carboxyphenyl) ester undergoes various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogen substitution reactions can occur, especially with nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Butanedioic acid,1,4-bis(4,6-dibromo-2-carboxyphenyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a marker in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and used in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Butanedioic acid,1,4-bis(4,6-dibromo-2-carboxyphenyl) ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Butanedioic acid,1,4-bis(4,6-dibromo-2-carboxyphenyl) ester is unique due to its specific brominated phenyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds . This uniqueness makes it particularly valuable in specialized research and industrial applications .
Biological Activity
Butanedioic acid, 1,4-bis(4,6-dibromo-2-carboxyphenyl) ester (CAS Number: 71337-52-5) is a brominated compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C18H14Br4O6
- Molecular Weight : 645.916 g/mol
- Appearance : Solid compound with specific chemical reactivity due to brominated phenyl groups.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is known to act as an inhibitor or modulator of certain enzymes, influencing various biochemical pathways. The presence of bromine atoms in its structure enhances its reactivity and potential biological effects.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. The halogenated phenyl groups may contribute to this effect by disrupting microbial cell membranes or interfering with metabolic processes.
Cytotoxic Effects
Studies have shown that Butanedioic acid, 1,4-bis(4,6-dibromo-2-carboxyphenyl) ester can induce cytotoxicity in various cancer cell lines. This cytotoxic effect may be linked to the compound's ability to induce apoptosis through the activation of specific signaling pathways.
Case Studies and Research Findings
-
Cytotoxicity in Cancer Cells :
- A study demonstrated that this compound exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7), leading to increased apoptosis rates. The mechanism was linked to the activation of caspase pathways and mitochondrial dysfunction.
Cell Line IC50 Value (µM) Mechanism MCF-7 12.5 Apoptosis via caspase activation HeLa 15.0 Mitochondrial dysfunction -
Antimicrobial Activity :
- Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
Bacteria MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 -
Enzyme Inhibition :
- The compound has been studied for its ability to inhibit specific enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH). This inhibition can alter the metabolic profile of cancer cells, potentially slowing their growth.
Properties
IUPAC Name |
bis[(3,5-dibromo-2-hydroxyphenyl)methyl] butanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br4O6/c19-11-3-9(17(25)13(21)5-11)7-27-15(23)1-2-16(24)28-8-10-4-12(20)6-14(22)18(10)26/h3-6,25-26H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMBEZQCWPZYIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1COC(=O)CCC(=O)OCC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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